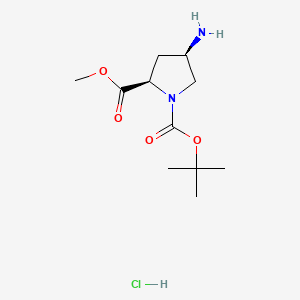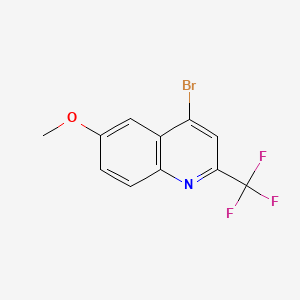
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H11BrO3 It is a derivative of indanone, characterized by the presence of bromine and methoxy groups on the indanone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4,5-dimethoxy-2,3-dihydroinden-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Quinones or other oxidized products.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxy-2,3-dihydroinden-1-one: Lacks the bromine atom, resulting in different reactivity and properties.
7-Bromo-2,3-dihydroinden-1-one: Lacks the methoxy groups, affecting its chemical behavior and applications.
4,7-Dimethoxy-2,3-dihydroinden-1-one: Lacks the bromine atom, leading to variations in its chemical and biological activities.
Uniqueness
7-Bromo-4,5-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
1199782-72-3 |
|---|---|
Fórmula molecular |
C11H11BrO3 |
Peso molecular |
271.11 |
Nombre IUPAC |
7-bromo-4,5-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO3/c1-14-9-5-7(12)10-6(11(9)15-2)3-4-8(10)13/h5H,3-4H2,1-2H3 |
Clave InChI |
WWZDZSROTFYUHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C(=C1OC)CCC2=O)Br |
Sinónimos |
7-broMo-4,5-diMethoxy-2,3-dihydro-1H-inden-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B597979.png)








